4,5-Dichloro-2-(trifluoromethyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-1-11-4(5(8,9)10)12-3(2)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNREXOLDYJLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266454 | |
| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126317-17-7 | |
| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126317-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Systematic Synthesis Methodologies for 4,5 Dichloro 2 Trifluoromethyl Pyrimidine
Strategic Precursor Design and Derivatization for Pyrimidine (B1678525) Ring Formation
The successful synthesis of the target compound heavily relies on the logical design and preparation of key precursors. This involves the strategic introduction of the trifluoromethyl group onto an acyclic or heterocyclic scaffold, followed by controlled halogenation to achieve the desired substitution pattern.
The incorporation of a trifluoromethyl (-CF₃) group is a critical step that significantly influences the electronic properties of the pyrimidine ring. Several strategies exist for introducing this moiety, often at an early stage of the synthesis.
One common approach involves the use of trifluoromethyl-containing building blocks. For instance, ethyl trifluoroacetoacetate can serve as a starting reagent. frontiersin.org This β-ketoester can undergo condensation with a suitable N-C-N synthon, such as urea (B33335) or guanidine, to form a trifluoromethyl-substituted pyrimidine ring, which can then be further functionalized. frontiersin.org
Another strategy is the direct trifluoromethylation of a pre-formed pyrimidine or a precursor like uracil (B121893). A notable method for synthesizing 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) begins with the trifluoromethylation of uracil to produce 5-trifluoromethyluracil (5-TFU). google.com This reaction can be achieved using sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent, in the presence of an organic peroxide like tert-butyl hydroperoxide (TBHP). google.com The reaction proceeds via a free radical mechanism to install the -CF₃ group at the C5 position of the uracil ring.
Multicomponent reactions (MCRs) also offer an efficient route to trifluoromethylated pyrimidines. For example, a one-pot reaction involving CF₃SO₂Na, aryl enaminones, and aryl amidine hydrochlorides can yield 5-CF₃ pyrimidines, often facilitated by a copper catalyst. researchgate.net While this method directly yields a 5-substituted product, the principles of using trifluoromethyl sources in multicomponent setups are broadly applicable in designing synthetic routes.
| Reagent/Method | Precursor | Product | Key Features |
| Ethyl trifluoroacetoacetate + Urea | Acyclic β-ketoester | 6-(Trifluoromethyl)uracil | Utilizes a readily available trifluoromethylated building block. frontiersin.org |
| Sodium trifluoromethanesulfinate (Langlois reagent) + TBHP | Uracil | 5-Trifluoromethyluracil | Direct C-H trifluoromethylation of the pyrimidine ring. google.com |
| CF₃SO₂Na + Aryl enaminone + Amidine | Acyclic components | 5-Trifluoromethyl pyrimidine | One-pot multicomponent reaction, often copper-catalyzed. researchgate.net |
Once the trifluoromethylated pyrimidine scaffold is in place, the next critical step is the regioselective introduction of chlorine atoms. The target molecule requires chlorination at the C4 and C5 positions.
A widely used method for converting hydroxy- or oxo-groups on the pyrimidine ring to chloro-substituents is treatment with phosphorus oxychloride (POCl₃). nih.gov This reaction is standard for converting pyrimidinediones (uracils) into their corresponding dichloropyrimidines. For example, 5-trifluoromethyluracil (5-TFU) can be chlorinated using POCl₃ to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine. google.com The reaction is often performed at elevated temperatures, and sometimes in the presence of a tertiary amine base like N,N-dimethylaniline or diisopropylethylamine (DIPEA) to facilitate the reaction. google.comdeepdyve.com The combination of POCl₃ with phosphorus pentachloride (PCl₅) can also be employed as a more potent chlorinating agent system. indianchemicalsociety.comresearchgate.net
Direct chlorination of the C5 position can be achieved using reagents like N-chlorosuccinimide (NCS) if the position is activated. For instance, a synthetic route to a related compound, 4,5,6-trichloropyrimidine-2-carbonitrile, involved a late-stage chlorination at the C5 position using NCS on a 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile intermediate. arkat-usa.org
The regioselectivity of chlorination is dictated by the existing substituents on the pyrimidine ring. The electron-withdrawing -CF₃ group at the C2 position would deactivate the ring towards electrophilic attack, but the conversion of hydroxyl groups at C4 and C6 (the tautomeric form of a uracil) to chlorides with POCl₃ is a well-established nucleophilic substitution-type reaction on the protonated hydroxyl group.
| Chlorinating Agent | Substrate | Product | Notes |
| POCl₃ | 5-Trifluoromethyluracil | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Standard method for converting hydroxypyrimidines to chloropyrimidines. google.comnih.gov |
| POCl₃ / PCl₅ | Hydroxypyrimidines | Chloropyrimidines | A more powerful chlorinating system for less reactive substrates. indianchemicalsociety.com |
| N-Chlorosuccinimide (NCS) | Activated Pyrimidine Ring | 5-Chloropyrimidine | Used for direct C-H chlorination at an activated position. arkat-usa.org |
Cyclocondensation and Ring-Closure Approaches in Fluorinated Pyrimidine Synthesis
Constructing the pyrimidine ring from acyclic precursors that already contain the necessary trifluoromethyl group is a fundamental and highly convergent synthetic strategy. This approach, known as cyclocondensation, typically involves the reaction of a three-carbon unit with an N-C-N unit.
A classic method is the reaction of a trifluoromethyl-substituted 1,3-dicarbonyl compound with an amidine. For instance, 1,1,1-trifluoro-2,4-pentanedione (B1197229) can react with various amidines in the presence of a base to form the corresponding 2-substituted-4-methyl-6-(trifluoromethyl)pyrimidine. While this specific example doesn't produce the desired substitution pattern of the target molecule, it illustrates the core principle of pyrimidine ring formation.
The synthesis of 2-(trifluoromethyl)pyrimidines can be achieved through the condensation of trifluoroacetamidine (B1306029) with a suitable 1,3-dielectrophile. This method directly installs the trifluoromethyl group at the C2 position, which is often a desirable starting point for further functionalization. The instability of trifluoroacetamidine can present challenges, but its in situ generation or use under controlled conditions allows for the successful synthesis of the pyrimidine core.
More advanced methods involve multicomponent reactions where the pyrimidine ring is constructed in a single step from three or more simple starting materials. These reactions provide a high degree of molecular diversity and atom economy. researchgate.netmdpi.com
Halogen Exchange and Fluorination Techniques in Pyrimidine Functionalization
Halogen exchange (Halex) reactions are powerful tools in the synthesis of halogenated heterocycles, allowing for the conversion of one halogen to another. chempedia.info This is particularly useful for introducing fluorine or for modifying the reactivity of a polychlorinated intermediate.
The Finkelstein reaction, a classic Sₙ2 reaction, involves the exchange of a chloride or bromide for an iodide and can be driven to completion by exploiting the differential solubility of the resulting sodium halide salts in acetone. wikipedia.org While typically used for alkyl halides, the principles can be applied to activated aryl halides.
In the context of fluorinated aromatics, the Halex reaction is frequently used to replace chlorine atoms with fluorine using sources like potassium fluoride (B91410) (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like dimethylformamide (DMF) or sulfolane (B150427) at high temperatures. chempedia.info For a molecule like 2,4,5,6-tetrachloropyrimidine, it is possible to selectively replace chlorine atoms with other halogens. The reactivity of the chlorine atoms on the pyrimidine ring varies, with the C4 and C6 positions generally being more susceptible to nucleophilic substitution than the C2 and C5 positions. This differential reactivity can be exploited for regioselective halogen exchange.
While the target compound is a dichloro-derivative, these exchange reactions are crucial for creating analogues or for synthetic routes that might proceed through an intermediate that is later converted to the desired dichloro product. For example, a bromo- or iodo-pyrimidine could be a precursor in a coupling reaction, with the halogen later being replaced by chlorine if necessary, although direct chlorination is more common.
Catalytic Systems in the Synthesis of Dichloro(trifluoromethyl)pyrimidines
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of substituted pyrimidines has benefited significantly from the development of various catalytic systems.
Copper-catalyzed reactions are employed in several key transformations. As mentioned, copper catalysts can facilitate multicomponent reactions for the synthesis of 5-CF₃ pyrimidines. researchgate.net Copper catalysis is also used in cross-coupling reactions to form C-C or C-N bonds at specific positions on the pyrimidine ring.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are invaluable for the derivatization of dichloropyrimidines. For instance, 4,6-dichloropyrimidine (B16783) can undergo a palladium-catalyzed Suzuki coupling with heteroaryl boronic acids to form C-C bonds. nih.gov This allows for the selective functionalization of one chlorine position while leaving the other available for subsequent transformations. The differing reactivity of the chlorine atoms (C4/C6 vs. C5) allows for sequential, regioselective couplings.
Iridium and Nickel catalysts have also been developed for pyrimidine synthesis. Iridium-pincer complexes can catalyze the regioselective synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. mdpi.com Nickel(II)-NNO pincer complexes have been used for the acceptorless dehydrogenative annulation of alcohols with amidines to form pyrimidines, producing only water and hydrogen as byproducts. acs.org
These catalytic methods are primarily used for building the pyrimidine scaffold or for its subsequent functionalization, rather than for the direct synthesis of 4,5-dichloro-2-(trifluoromethyl)pyrimidine itself. However, they represent powerful tools for creating derivatives from such chlorinated intermediates.
| Catalyst Type | Reaction | Purpose |
| Copper (Cu) | Multicomponent Reactions | Formation of trifluoromethylated pyrimidine ring. researchgate.net |
| Palladium (Pd) | Suzuki, Heck, Sonogashira Coupling | Selective C-C or C-N bond formation at chlorinated positions. nih.gov |
| Iridium (Ir) | Dehydrogenative Annulation | Pyrimidine ring synthesis from alcohols and amidines. mdpi.com |
| Nickel (Ni) | Dehydrogenative Annulation | Sustainable pyrimidine synthesis from alcohols. acs.org |
Process Optimization for Enhanced Yields and Purity in Laboratory-Scale Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and reaction time. For the synthesis of this compound and related compounds, several parameters can be fine-tuned.
Solvent and Temperature: The choice of solvent can dramatically affect reaction rates and selectivity. For chlorination reactions with POCl₃, the reaction is often run neat (using excess POCl₃ as the solvent) or in a high-boiling inert solvent. nih.gov Recent developments have focused on solvent-free chlorinations, which involve heating the substrate with an equimolar amount of POCl₃ and a base in a sealed reactor. This approach is greener, safer for large-scale preparations, and often gives high yields and purity. nih.gov
Catalyst and Base Selection: In chlorination reactions, the choice and amount of base (e.g., N,N-dimethylaniline, pyridine (B92270), DIPEA) can influence the reaction rate and minimize side reactions. google.comnih.govdeepdyve.com For catalytic reactions, screening different ligands and metal precursors is essential to find the optimal system for a specific transformation.
Reaction Time and Work-up: Monitoring the reaction progress using techniques like TLC or HPLC allows for quenching the reaction at the optimal time, preventing the formation of byproducts from over-reaction. Purification strategies, such as distillation, crystallization, or chromatography, must be optimized to efficiently isolate the target compound in high purity. For instance, the synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine (B14393) can be optimized by using thionyl chloride in dichloroethane with a catalyst, followed by vacuum rectification to obtain a high-purity product. google.comgoogle.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields. Base-catalyzed pyrimidine synthesis under solvent-free conditions using microwave heating is an example of an optimized, environmentally benign approach. researchgate.net This technique can be particularly effective for cyclocondensation and chlorination steps.
Investigating the Reactivity and Derivatization Potential of 4,5 Dichloro 2 Trifluoromethyl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The electron-deficient nature of the pyrimidine ring in 4,5-dichloro-2-(trifluoromethyl)pyrimidine, exacerbated by the inductive effect of the trifluoromethyl group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C4 and C5 positions serve as viable leaving groups, allowing for the introduction of a wide array of nucleophiles. The regioselectivity of these substitutions is a critical aspect, often influenced by the nature of the nucleophile, reaction conditions, and the electronic and steric environment of the substitution sites. Generally, in dichloropyrimidine systems, the C4 position is more activated towards nucleophilic attack than other positions due to the electronic influence of the ring nitrogen atoms.
Amination Reactions and Structural Diversification
The introduction of amino groups onto the pyrimidine scaffold is a common strategy in the synthesis of biologically active molecules. Amination of this compound can be achieved using a variety of primary and secondary amines as nucleophiles. These reactions typically proceed under basic conditions to neutralize the liberated hydrochloric acid. The regioselectivity of the amination is a key consideration, with substitution often favoring the C4 position. However, the reaction outcome can be influenced by the steric bulk of the incoming amine and the reaction temperature.
Table 1: Examples of Amination Reactions on Dichloropyrimidine Systems
| Entry | Amine Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Morpholine | 4-Morpholino-5-chloro-2-(trifluoromethyl)pyrimidine | K2CO3, DMF, 80 °C | Not Reported |
| 2 | Piperidine | 4-Piperidino-5-chloro-2-(trifluoromethyl)pyrimidine | Et3N, EtOH, reflux | Not Reported |
| 3 | Aniline | 4-Anilino-5-chloro-2-(trifluoromethyl)pyrimidine | NaH, THF, rt | Not Reported |
Note: The data in this table is illustrative and based on the general reactivity of dichloropyrimidines. Specific yields for the amination of this compound may vary.
Thiolation Reactions and Introduction of Sulfur-Containing Moieties
The incorporation of sulfur-containing functional groups can significantly modulate the physicochemical and biological properties of organic molecules. Thiolation of this compound can be accomplished using various thiol nucleophiles, such as alkyl and aryl thiols, in the presence of a base. These reactions lead to the formation of thioether derivatives. Similar to amination, the regioselectivity of thiolation is expected to favor the C4 position. The resulting sulfur-containing pyrimidines can serve as versatile intermediates for further transformations, including oxidation to sulfoxides and sulfones.
Table 2: Representative Thiolation Reactions on Dichloropyrimidine Scaffolds
| Entry | Thiol Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Ethanethiol | 4-(Ethylthio)-5-chloro-2-(trifluoromethyl)pyrimidine | NaOEt, EtOH, rt | Not Reported |
| 2 | Thiophenol | 4-(Phenylthio)-5-chloro-2-(trifluoromethyl)pyrimidine | K2CO3, Acetone, reflux | Not Reported |
| 3 | Benzyl mercaptan | 4-(Benzylthio)-5-chloro-2-(trifluoromethyl)pyrimidine | NaH, DMF, 0 °C to rt | Not Reported |
Note: The data in this table is illustrative and based on the general reactivity of dichloropyrimidines. Specific yields for the thiolation of this compound may vary.
Alkoxylation and Alkylation Strategies
Alkoxylation and alkylation reactions provide pathways to introduce ether and carbon-based substituents onto the pyrimidine ring. Alkoxylation is typically achieved by reacting this compound with an alkoxide nucleophile, such as sodium methoxide (B1231860) or ethoxide. These reactions are generally facile due to the high reactivity of the substrate. Direct C-alkylation via nucleophilic substitution of a chlorine atom is less common for sp3-hybridized carbanions but can be achieved with stabilized carbanions or under specific catalytic conditions.
Table 3: Examples of Alkoxylation and Alkylation on Dichloropyrimidine Analogues
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Sodium methoxide | 4-Methoxy-5-chloro-2-(trifluoromethyl)pyrimidine | MeOH, rt | Not Reported |
| 2 | Sodium ethoxide | 4-Ethoxy-5-chloro-2-(trifluoromethyl)pyrimidine | EtOH, rt | Not Reported |
| 3 | Diethyl malonate (with base) | 4-(Diethyl malonyl)-5-chloro-2-(trifluoromethyl)pyrimidine | NaH, THF, rt | Not Reported |
Note: The data in this table is illustrative and based on the general reactivity of dichloropyrimidines. Specific yields for the alkoxylation and alkylation of this compound may vary.
Transition Metal-Catalyzed Coupling Reactions of Halogenated Pyrimidines
The chlorine substituents on this compound serve as excellent handles for a variety of transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. Palladium-catalyzed reactions, in particular, have been extensively developed for the functionalization of halogenated heterocycles.
Suzuki-Miyaura Cross-Coupling and Aryl/Heteroaryl Functionalization
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. In the context of this compound, this reaction allows for the selective introduction of aryl or heteroaryl groups at the C4 and/or C5 positions. The regioselectivity can often be controlled by carefully selecting the reaction conditions, including the palladium catalyst, ligand, base, and solvent. The reactivity of the two chlorine atoms may differ, potentially allowing for sequential or site-selective couplings.
Table 4: Illustrative Suzuki-Miyaura Coupling Reactions on Dichloropyrimidines
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | 4-Phenyl-5-chloro-2-(trifluoromethyl)pyrimidine | Not Reported |
| 2 | 3-Thienylboronic acid | PdCl2(dppf) | 4-(Thiophen-3-yl)-5-chloro-2-(trifluoromethyl)pyrimidine | Not Reported |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | 4-(4-Methoxyphenyl)-5-chloro-2-(trifluoromethyl)pyrimidine | Not Reported |
Note: The data in this table is illustrative and based on the general reactivity of dichloropyrimidines in Suzuki-Miyaura coupling. Specific yields for the coupling of this compound may vary.
Heck and Sonogashira Coupling for Carbon-Carbon Bond Formation
The Heck and Sonogashira reactions are powerful palladium-catalyzed methods for the formation of C-C bonds, specifically for the introduction of alkenyl and alkynyl groups, respectively. The Heck reaction involves the coupling of an organic halide with an alkene, while the Sonogashira reaction couples an organic halide with a terminal alkyne, typically in the presence of a copper co-catalyst. Both reactions are expected to be applicable to this compound, offering routes to vinyl- and ethynyl-substituted pyrimidine derivatives. As with other cross-coupling reactions, controlling the regioselectivity between the C4 and C5 positions is a key synthetic challenge.
Table 5: Representative Heck and Sonogashira Coupling Reactions on Dichloropyrimidines
| Reaction Type | Coupling Partner | Catalyst System | Product | Yield (%) |
| Heck | Styrene | Pd(OAc)2, P(o-tol)3 | 4-Styryl-5-chloro-2-(trifluoromethyl)pyrimidine | Not Reported |
| Heck | n-Butyl acrylate | PdCl2(PPh3)2 | Butyl 3-(5-chloro-2-(trifluoromethyl)pyrimidin-4-yl)acrylate | Not Reported |
| Sonogashira | Phenylacetylene | Pd(PPh3)4, CuI | 4-(Phenylethynyl)-5-chloro-2-(trifluoromethyl)pyrimidine | Not Reported |
| Sonogashira | Trimethylsilylacetylene | PdCl2(dppf), CuI | 4-((Trimethylsilyl)ethynyl)-5-chloro-2-(trifluoromethyl)pyrimidine | Not Reported |
Note: The data in this table is illustrative and based on the general reactivity of dichloropyrimidines in Heck and Sonogashira couplings. Specific yields for the coupling of this compound may vary.
Chemical Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF3) group is one of the most stable functional groups in organic chemistry, a property that is both a benefit and a challenge in synthetic design. Its stability is attributed to the high bond dissociation energy of the carbon-fluorine bond (approximately 485 kJ/mol). google.com On an already electron-deficient pyrimidine ring like that of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786), this stability is further enhanced. The strong inductive electron withdrawal by the two ring nitrogens and the two chlorine atoms makes the CF3 group exceptionally resistant to chemical transformation.
Direct chemical modifications of the CF3 group on this specific pyrimidine are not commonly reported in the literature. Synthetic strategies almost invariably utilize the high reactivity of the C-Cl bonds for derivatization, leaving the CF3 group intact as a stable modulator of electronic and physical properties.
While direct transformations on the title compound are scarce, the general reactivity of aromatic trifluoromethyl groups provides context for its inertness. Hydrolysis of a CF3 group to a carboxylic acid, for example, typically requires exceptionally harsh conditions. Studies on trifluoromethylated triarylphosphines have shown that this conversion can be achieved using a combination of fuming sulfuric acid and boric acid. rsc.orgnih.gov Such conditions would likely degrade the pyrimidine ring itself.
Selective Functionalization and Post-Synthetic Modification Strategies
The primary locus of reactivity for 2,4-dichloro-5-(trifluoromethyl)pyrimidine is the nucleophilic aromatic substitution (SNAr) of its two chlorine atoms. The pyrimidine ring is highly electron-deficient, making it susceptible to attack by nucleophiles. The key synthetic challenge and opportunity lies in the selective functionalization of the C2 and C4 positions.
In general, for 2,4-dichloropyrimidines, the chlorine atom at the C4 position is more reactive towards nucleophiles than the one at C2. This preference is attributed to the greater ability of the para-positioned nitrogen (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4.
However, the regioselectivity of these substitutions can be tuned by altering reaction conditions, particularly through the use of Lewis acids. This allows for controlled, sequential substitutions, making the compound a versatile building block. For instance, patent literature demonstrates that reaction conditions can direct the substitution of anilines to either the C2 or C4 position. google.comgoogleapis.com
A notable example involves the reaction with substituted anilines. Under certain conditions, the reaction proceeds with high selectivity for the C4 position. Subsequent modification can then be carried out at the C2 position. Conversely, the presence of a zinc salt, such as ZnBr₂, can reverse this selectivity, favoring substitution at the C2 position. google.comgoogleapis.com This strategy provides a powerful tool for creating diverse molecular scaffolds from a single starting material.
A patent for the synthesis of CDK2 inhibitors describes a specific example where tert-butyl 4-aminopiperidine (B84694) is reacted with 2,4-dichloro-5-(trifluoromethyl)pyrimidine. google.com This reaction illustrates a typical post-synthetic modification strategy where the first substitution at one chloro-position is followed by a second substitution (e.g., a Buchwald-Hartwig amination) at the remaining chloro-position to build the final complex molecule. google.com
| Nucleophile | Key Reagents/Conditions | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| Substituted Aniline (e.g., 4-amino-N-methylbenzamide) | t-BuOH/DCE | C4 | 4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide | ambeed.com |
| Substituted Aniline | ZnBr₂ (Zinc Bromide) | C2 | C-2 Addition Product | google.comgoogleapis.com |
| tert-butyl 4-aminopiperidine | ZnCl₂, t-BuOH/DCE, 0 °C | C4 | tert-butyl 4-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)piperidine-1-carboxylate | google.com |
Beyond SNAr, palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations represent other viable, albeit less specifically documented for this exact substrate, strategies for post-synthetic modification of the remaining C-Cl bond after an initial selective substitution.
Ring-Opening and Rearrangement Pathways
The high electrophilicity of the 2,4-dichloro-5-(trifluoromethyl)pyrimidine ring makes it a potential candidate for ring-opening and rearrangement reactions, particularly when treated with strong, ambident nucleophiles. Such transformations often proceed via an SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure.
A classic example of this type of reactivity in pyrimidines is the conversion to pyrazoles. Treatment of pyrimidine or its derivatives with hydrazine (B178648) at elevated temperatures can lead to ring contraction, yielding a pyrazole. researchgate.net The reaction is believed to proceed by initial nucleophilic attack of hydrazine at an electrophilic carbon (like C4 or C6), followed by the opening of the pyrimidine ring to form an open-chain intermediate. Subsequent intramolecular cyclization with the loss of a small molecule affords the new heterocyclic system. The reactivity of the pyrimidine ring towards such transformations can be enhanced by N-alkylation, which further increases the electrophilicity of the ring carbons. wur.nl
While specific examples of ring-opening or rearrangement pathways starting from 2,4-dichloro-5-(trifluoromethyl)pyrimidine are not prominently featured in the reviewed literature, its electronic properties strongly suggest a susceptibility to this type of reaction. The three potent electron-withdrawing groups (two Cl, one CF3) significantly activate the pyrimidine core towards nucleophilic attack, which is the requisite first step of the ANRORC mechanism. It is plausible that treatment with nucleophiles like hydrazine or hydroxylamine (B1172632) under appropriate conditions could induce a transformation into other five-membered heterocyclic systems. clockss.org However, such pathways remain an area for further investigation for this particular substrate.
Role As a Central Intermediate in the Synthesis of Advanced Chemical Structures
Foundational Building Block for Diverse Heterocyclic Architectures
The reactivity of 4,5-dichloro-2-(trifluoromethyl)pyrimidine allows it to serve as a foundational building block for the synthesis of a variety of heterocyclic architectures. The two chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the construction of fused ring systems.
A notable example of its utility is in the synthesis of thiazolo[4,5-d]pyrimidine derivatives. These compounds are of significant interest due to their structural similarity to purines, which are fundamental components of DNA and RNA. This resemblance allows them to act as purine antagonists and exhibit a range of biological activities. The synthesis of these complex heterocyclic systems often involves the cyclization of a thiazole precursor with a reagent that provides the pyrimidine ring. For instance, the reaction of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride leads to the formation of a 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine core. mdpi.com This process demonstrates how a trifluoromethylated pyrimidine unit can be integrated into a more complex heterocyclic system.
The resulting thiazolo[4,5-d]pyrimidine scaffold can be further modified at various positions. For example, the oxygen at the 7-position can be replaced with a chlorine atom, which can then be substituted with various amino groups to create a library of diverse compounds. mdpi.com This highlights the role of the dichlorinated pyrimidine intermediate as a versatile platform for generating a multitude of heterocyclic structures with potential applications in various fields of chemical research.
Precursor in the Synthesis of Medicinally Relevant Scaffolds
The development of new therapeutic agents is a critical area of research, and this compound serves as a key precursor in the synthesis of medicinally relevant scaffolds. The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and increased lipophilicity, make it a desirable feature in drug candidates. nih.gov
The synthesis of thiazolo[4,5-d]pyrimidine derivatives, as mentioned previously, is a prime example of the creation of medicinally relevant scaffolds. mdpi.com These compounds have been investigated for their potential as anticancer agents. mdpi.comresearchgate.net The introduction of a trifluoromethyl group into the pyrimidine ring of these scaffolds is a strategic design element aimed at improving their pharmacological properties. mdpi.com
Research has shown that derivatives of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine exhibit antiproliferative activity against various human cancer cell lines, including melanoma, prostate cancer, and breast cancer cell lines. mdpi.com The ability to synthesize a wide range of these compounds, by varying the substituents on the thiazole and pyrimidine rings, allows for the exploration of structure-activity relationships and the optimization of their anticancer properties. The versatility of the dichlorinated pyrimidine precursor is crucial in this process, as it enables the systematic modification of the final molecule to enhance its therapeutic potential.
Intermediate in the Synthesis of Agrochemical Active Ingredients
In the field of agrochemistry, there is a continuous need for new and effective active ingredients for herbicides, insecticides, and fungicides. Fluorine-containing compounds, particularly those with trifluoromethyl groups, have been shown to possess potent agrochemical activity. nih.govjst.go.jpresearchgate.netccspublishing.org.cnresearchgate.net While specific examples of agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the broader class of trifluoromethylated pyrimidines and pyridines are known to be crucial intermediates. nih.govjst.go.jpresearchgate.net
For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a high-demand intermediate for several crop-protection products. nih.govjst.go.jpresearchgate.net The synthesis of such compounds often involves the chlorination and fluorination of a picoline starting material. nih.govjst.go.jpresearchgate.net The resulting dichlorotrifluoromethylpyridine can then be used to synthesize a variety of agrochemically active molecules. This established importance of closely related isomers suggests the potential utility of this compound as a building block for novel agrochemicals, even if specific commercial examples are not yet widespread. The reactivity of the chloro- and trifluoromethyl-substituted pyrimidine ring provides a versatile platform for the development of new active ingredients with improved efficacy and environmental profiles.
Contributions to the Development of Fluorine-Containing Organic Compounds
The introduction of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is a particularly influential substituent. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the metabolic stability of molecules containing this group. nih.gov Furthermore, the high electronegativity of fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing group, which can significantly alter the reactivity and acidity of a molecule. nih.gov
The synthesis and use of this compound contribute to the growing field of fluorine-containing organic compounds. This intermediate provides a means to incorporate the trifluoromethylated pyrimidine moiety into a wide range of molecules. The presence of this group can enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes and interact with biological targets. nih.gov This is a critical consideration in the design of both pharmaceuticals and agrochemicals.
The development of synthetic methodologies to create and utilize building blocks like this compound is essential for advancing the field of organofluorine chemistry. By providing a reliable source of the trifluoromethylated pyrimidine scaffold, this intermediate enables chemists to explore the effects of this important functional group in a variety of molecular contexts.
Rational Design of Downstream Derivatives for Structure-Activity Relationship Studies
The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting derivatives is a cornerstone of drug discovery and agrochemical development. This process, known as the study of structure-activity relationships (SAR), allows researchers to identify the key molecular features responsible for a compound's activity and to optimize its properties.
The compound this compound is an excellent starting point for SAR studies due to its multiple points for chemical modification. As demonstrated in the synthesis of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, the chlorine atoms can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of substituents. mdpi.com
In the case of the thiazolo[4,5-d]pyrimidine-based anticancer agents, SAR studies have revealed important insights. For example, the nature of the substituent at the 3-position of the thiazole ring and the 7-position of the pyrimidine ring has been shown to significantly influence the antiproliferative activity. mdpi.com By synthesizing and testing a series of these compounds, researchers have been able to identify derivatives with improved potency and selectivity against different cancer cell lines.
For example, the introduction of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold was found to increase the anticancer activity compared to the corresponding 7-oxo derivatives. researchgate.net Further substitution at this position with different amino groups allowed for the fine-tuning of the biological activity. One of the most active compounds identified in one study was 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.commdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione. mdpi.com This rational, iterative process of design, synthesis, and testing is fundamental to the development of new and effective chemical agents, and it is greatly facilitated by the availability of versatile intermediates like this compound.
Analytical and Spectroscopic Characterization of 4,5 Dichloro 2 Trifluoromethyl Pyrimidine and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule. For 4,5-Dichloro-2-(trifluoromethyl)pyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.
¹H NMR: The proton NMR spectrum is expected to be the simplest, showing a single signal for the hydrogen atom at the 6th position of the pyrimidine (B1678525) ring. The chemical shift of this proton would be influenced by the electronegative chlorine and nitrogen atoms in the ring, likely appearing in the downfield region.
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the five carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons would be influenced by the attached substituents (chlorine, trifluoromethyl group, and nitrogen atoms).
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the CF₃ group attached to a pyrimidine ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| ¹H (at C6) | ~8.5-9.0 | Singlet (s) | N/A |
| ¹³C (C2) | ~155-160 | Quartet (q) | J(C-F) ≈ 35-40 |
| ¹³C (C4) | ~150-155 | Singlet (s) | N/A |
| ¹³C (C5) | ~130-135 | Singlet (s) | N/A |
| ¹³C (C6) | ~120-125 | Singlet (s) | N/A |
| ¹³C (CF₃) | ~118-122 | Quartet (q) | J(C-F) ≈ 275-280 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅HCl₂F₃N₂), HRMS would verify its molecular formula by matching the experimental mass-to-charge ratio (m/z) with the calculated exact mass. The isotopic pattern, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would also be a key characteristic, showing a distinctive M, M+2, and M+4 peak pattern with a specific intensity ratio.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [C₅HCl₂F₃N₂]⁺ ([M]⁺) | 215.9519 |
| [C₅H³⁵Cl³⁷ClF₃N₂]⁺ ([M+2]⁺) | 217.9490 |
X-ray Crystallography for Definitive Solid-State Structure Determination
Table 3: Expected X-ray Crystallography Parameters for this compound
| Parameter | Expected Information |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Bond Lengths (Å) | C-Cl, C-F, C-N, C-C, C-H |
| Bond Angles (°) | Angles within the pyrimidine ring and involving substituents |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra of this compound would be expected to show characteristic absorption bands for the C-Cl, C-F, and C=N bonds, as well as vibrations associated with the pyrimidine ring.
Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | 3100-3000 |
| C=N stretch (ring) | 1600-1550 |
| C=C stretch (ring) | 1500-1400 |
| C-F stretch (CF₃) | 1350-1150 (strong, multiple bands) |
Computational and Theoretical Studies on Halogenated Trifluoromethylpyrimidines
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can elucidate a variety of molecular properties, providing a deep understanding of the molecule's intrinsic characteristics. For 4,5-Dichloro-2-(trifluoromethyl)pyrimidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine its optimized geometry and electronic properties. scirp.orgsemanticscholar.orgnih.gov
The presence of three strongly electron-withdrawing substituents—two chlorine atoms at the C4 and C5 positions and a trifluoromethyl group at the C2 position—significantly influences the electronic landscape of the pyrimidine (B1678525) ring. These groups pull electron density away from the aromatic system, which can be visualized through calculated molecular electrostatic potential (MEP) maps. researchgate.netscholarsresearchlibrary.com MEP maps highlight regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. scholarsresearchlibrary.com For this molecule, significant positive potential is expected on the pyrimidine ring carbons, particularly those bonded to the chlorine atoms, making them susceptible to nucleophilic attack.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. scholarsresearchlibrary.comsemanticscholar.orgacs.org For this compound, the electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO, with a particularly pronounced effect on the LUMO, leading to a small HOMO-LUMO gap and rendering the molecule a strong electrophile. nih.govacs.org
Table 1: Illustrative DFT-Calculated Electronic Properties
Note: These values are hypothetical and serve to illustrate typical data obtained from DFT calculations for similar halogenated heterocyclic compounds.
| Property | Calculated Value | Interpretation |
|---|---|---|
| EHOMO | -7.5 eV | Indicates a relatively high ionization potential, resistant to oxidation. |
| ELUMO | -1.8 eV | Low-lying LUMO suggests a high electron affinity, making the molecule a good electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | A significant gap, yet indicative of a molecule susceptible to reactions involving electron transfer. scholarsresearchlibrary.com |
| Dipole Moment (µ) | 2.5 D | A non-zero dipole moment indicates an asymmetric charge distribution, influencing solubility and intermolecular interactions. |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and determining the energetic profiles of reaction pathways. researchgate.netnih.gov For this compound, a key reaction of interest is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. wuxiapptec.com
Computational modeling can predict the regioselectivity of such reactions—that is, whether a nucleophile will preferentially attack the C4 or C5 position. This is achieved by calculating the energy barriers for both potential pathways. The process involves locating the transition state (TS) structure for each pathway, which is a first-order saddle point on the potential energy surface. iosrjournals.org The existence of a true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. iosrjournals.orgwuxiapptec.com
For dichloropyrimidines, the regioselectivity of SNAr is highly sensitive to the substitution pattern on the ring. wuxiapptec.com The trifluoromethyl group at C2 is a powerful electron-withdrawing group, which activates the ring for nucleophilic attack. DFT calculations can be used to model the reaction energy profile, including the formation of the Meisenheimer complex (a reaction intermediate) and the subsequent transition state for the departure of the chloride ion. researchgate.net By comparing the activation energies (the energy difference between the reactants and the transition state) for attack at C4 versus C5, one can predict the major product. wuxiapptec.com It is generally expected that the position with the lowest activation energy will be the preferred site of reaction.
Table 2: Hypothetical Comparison of Activation Energies for SNAr Reaction
Note: These values are for illustrative purposes to demonstrate how quantum chemical calculations can predict regioselectivity.
| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|
| Nucleophilic attack at C4 | 18.5 | Higher energy barrier suggests this pathway is less favorable. |
| Nucleophilic attack at C5 | 16.2 | Lower energy barrier indicates this is the kinetically preferred pathway, leading to the major product. |
Computational Approaches to Structure-Reactivity Relationships (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. scirp.orgnih.govresearchpublish.com These models are powerful tools in medicinal chemistry for predicting the activity of unsynthesized compounds and guiding the design of more potent molecules. scirp.orgtandfonline.com
The development of a QSAR model for derivatives of this compound would involve several steps. First, a dataset of molecules with known activities (e.g., inhibitory concentrations against a specific enzyme) is compiled. Second, a variety of molecular descriptors are calculated for each molecule using computational software. These descriptors quantify different aspects of the molecular structure, including:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges. scirp.org
Steric descriptors: Molecular volume, surface area, specific shape indices.
Topological descriptors: Describing atomic connectivity and branching.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP). scirp.org
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are used to build an equation that links a selection of descriptors to the observed activity. nih.govtandfonline.com The predictive power of the resulting QSAR model is then rigorously validated using techniques like leave-one-out cross-validation and by predicting the activity of an external test set of compounds. researchpublish.comnih.gov
For example, a hypothetical MLR-based QSAR model for a series of 4-amino-substituted-5-chloro-2-(trifluoromethyl)pyrimidine derivatives might look like: pIC₅₀ = 0.85 * logP - 0.15 * E_LUMO + 0.05 * V_mol + 2.5
This equation would suggest that higher biological activity (pIC₅₀) is associated with increased lipophilicity (logP), a lower LUMO energy (greater electron-accepting ability), and a larger molecular volume (V_mol).
Table 3: Illustrative Molecular Descriptors for a Hypothetical QSAR Study
| Compound Derivative (Substituent at C4) | logP | ELUMO (eV) | Molecular Volume (ų) | Observed pIC₅₀ |
|---|---|---|---|---|
| -NH₂ | 1.8 | -1.9 | 150 | 5.2 |
| -NHCH₃ | 2.2 | -1.85 | 165 | 5.8 |
| -N(CH₃)₂ | 2.5 | -1.82 | 180 | 6.1 |
| -NH-Ph | 3.5 | -2.1 | 210 | 6.9 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov
A key application of MD is in studying the interaction between a ligand and its biological target, such as an enzyme or receptor. After an initial binding pose is predicted using molecular docking, an MD simulation is run to assess the stability of the ligand-protein complex. nih.gov The simulation can reveal how the ligand adjusts its conformation within the binding site and which intermolecular interactions are most persistent. mdpi.com
For a halogenated molecule like this one, MD simulations are particularly useful for analyzing specific non-covalent interactions. nih.gov These include:
Hydrogen Bonds: Between the pyrimidine nitrogens and hydrogen bond donors in the protein.
Halogen Bonds: A directional interaction between the chlorine atoms (which can have a region of positive electrostatic potential known as a σ-hole) and a nucleophilic atom like an oxygen or nitrogen on a protein residue. nih.gov
Hydrophobic Interactions: Between the pyrimidine ring and nonpolar residues.
π-π Stacking: Between the aromatic pyrimidine ring and aromatic residues like phenylalanine or tyrosine.
The stability of these interactions over the course of the simulation provides strong evidence for the ligand's binding mode and affinity. mdpi.com
Table 4: Potential Intermolecular Interactions of this compound in a Protein Binding Site Analyzed by MD
| Interaction Type | Potential Molecular Partner | Significance |
|---|---|---|
| Hydrogen Bond | Pyrimidine N1 or N3 with backbone NH or sidechain OH/NH₂ of protein | Key for anchoring the ligand in the binding site. |
| Halogen Bond | C4-Cl or C5-Cl with backbone C=O or sidechain carboxylate of protein | Provides additional binding affinity and specificity. nih.gov |
| Hydrophobic Contact | Trifluoromethyl group with aliphatic sidechains (e.g., Leu, Val) | Contributes to overall binding affinity through the hydrophobic effect. |
| π-π Stacking | Pyrimidine ring with aromatic sidechains (e.g., Phe, Tyr, His) | Orients the ligand within the binding pocket. |
In silico Prediction of Novel Derivatization Pathways
In silico methods are increasingly used not only to analyze existing molecules but also to predict and guide the synthesis of novel derivatives with improved properties. nano-ntp.comnih.gov This computational approach to chemical synthesis can save significant time and resources by prioritizing the most promising synthetic targets. unair.ac.idresearchgate.net
For this compound, which serves as a versatile chemical scaffold, computational tools can help explore various derivatization pathways. One primary approach is to leverage the reactivity predicted by quantum chemical models. Since SNAr reactions are predicted to be favorable, a virtual library of nucleophiles can be screened in silico to predict the products and relative reaction rates for substitution at the C4 and C5 positions.
Pharmacophore modeling is another powerful technique. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific biological target. Once a pharmacophore model is built based on known active compounds, it can be used to screen virtual libraries of compounds to identify new molecules that fit the model. This can guide the choice of substituents to add to the this compound core to create novel, potentially active derivatives.
Furthermore, computational tools can assist in retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials. nano-ntp.com By analyzing potential bond disconnections and evaluating the feasibility of corresponding synthetic reactions, these programs can suggest viable synthetic routes to novel derivatives that were initially designed in silico.
Table 5: Conceptual In Silico Workflow for Discovering Novel Derivatives
| Step | Computational Method | Objective |
|---|---|---|
| 1. Target Identification | Molecular Docking | Identify a promising biological target and initial binding pose for the core scaffold. |
| 2. Feature Definition | Pharmacophore Modeling | Define the key chemical features required for high-affinity binding. |
| 3. Virtual Library Screening | High-Throughput Virtual Screening (HTVS) | Screen a large database of chemical building blocks (e.g., amines, thiols for SNAr) to find fragments that match the pharmacophore model. |
| 4. Candidate Generation | Combinatorial Library Enumeration | Combine the core scaffold with selected building blocks to generate a virtual library of novel derivatives. |
| 5. Property Prediction | QSAR and ADMET Prediction | Predict the biological activity and drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) of the new derivatives. |
| 6. Synthesis Planning | Retrosynthesis Software | Propose and evaluate synthetic routes for the most promising candidates identified in the previous steps. |
Future Research Trajectories and Innovations in Dichloro Trifluoromethyl Pyrimidine Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methods
The chemical industry is increasingly focusing on "green chemistry" to minimize its environmental impact. acs.org Future research on 4,5-Dichloro-2-(trifluoromethyl)pyrimidine will prioritize the development of sustainable synthetic methods that are both economically viable and ecologically sound. organic-chemistry.org This involves moving away from hazardous reagents and solvents, reducing energy consumption, and minimizing waste generation.
Key areas of development include:
Alternative Solvents: Research will likely focus on replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. acs.org These solvents can offer improved reaction rates and easier product separation, contributing to a more sustainable process.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, will be a primary goal. This reduces the formation of byproducts and waste.
Renewable Feedstocks: Exploration into the use of renewable raw materials as precursors for the pyrimidine (B1678525) ring will be a significant area of innovation, moving away from petrochemical-based starting materials.
A comparative look at traditional versus green synthesis approaches is presented below:
| Feature | Traditional Synthesis | Green Synthesis |
| Solvents | Often uses hazardous and volatile organic compounds. | Employs safer solvents like water or ionic liquids. acs.org |
| Reagents | May involve toxic and corrosive chemicals. | Focuses on non-toxic, renewable, or recyclable reagents. |
| Energy | Can be energy-intensive with high heating requirements. | Aims for lower energy consumption through catalysis or alternative energy sources. |
| Waste | Generates significant amounts of byproducts and waste. | Designed to minimize waste through high atom economy. |
Implementation of Flow Chemistry and Continuous Manufacturing Processes
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages for the synthesis of this compound. researchgate.net This technology allows for better control over reaction parameters, leading to higher yields, improved safety, and greater consistency. nih.gov
Future innovations in this area will likely include:
Microreactor Technology: The use of microreactors, which are small-scale flow reactors, can intensify chemical processes by providing rapid heat and mass transfer. mdpi.com This is particularly beneficial for highly exothermic or fast reactions that can be difficult to control in large batches.
Integrated Systems: The development of fully integrated continuous manufacturing systems that combine reaction, separation, and purification steps into a single, automated process will be a key objective. researchgate.net This can significantly reduce production time and costs.
Process Analytical Technology (PAT): The implementation of real-time monitoring and control technologies will allow for precise adjustments to reaction conditions, ensuring optimal performance and product quality.
A novel two-step tandem synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors has been demonstrated, showcasing the potential to reduce solvent use and reaction times significantly. acs.org For instance, desired yields were achieved in 40 minutes under flow conditions compared to 48 hours with traditional shaking methods. acs.org
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems will be crucial for improving the synthesis of this compound. Research will focus on catalysts that offer higher reactivity, greater selectivity, and improved sustainability.
Areas of exploration include:
Transition-Metal Catalysis: Palladium, copper, and iron-based catalysts have shown great promise in the synthesis of pyrimidine derivatives. acs.orgresearchgate.netacs.org Future work will likely involve the design of more efficient and recyclable transition-metal catalysts. acs.org
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which can be advantageous in terms of cost and toxicity. mdpi.com
Lewis Acid Catalysis: Lewis acids can be employed to activate substrates and promote specific reaction pathways, leading to improved selectivity in halogenation and trifluoromethylation reactions. acs.org A streamlined and highly efficient synthetic protocol for symmetrically condensed Trifluoromethyl pyrimidine-2-thiol (B7767146) derivatives was developed using the Lewis acid ZnCl2. acs.org
The following table highlights different catalytic approaches for pyrimidine synthesis:
| Catalyst Type | Advantages | Examples |
| Transition-Metal | High reactivity, broad substrate scope. | Palladium, Copper, Iron, Ruthenium. acs.orgresearchgate.netacs.orgnih.gov |
| Organocatalyst | Metal-free, often lower toxicity, readily available. | Proline, Thiourea derivatives. mdpi.com |
| Lewis Acid | Enhanced selectivity, mild reaction conditions. | ZnCl2, Boron trifluoride. acs.org |
Advancements in Direct Trifluoromethylation and Halogenation Techniques
The introduction of trifluoromethyl and halogen groups is a critical step in the synthesis of this compound. Traditional methods often require harsh conditions and pre-functionalized starting materials. Future research will focus on the development of direct C-H functionalization techniques, which allow for the direct introduction of these groups onto the pyrimidine core. doi.org
Key advancements are expected in:
Direct C-H Trifluoromethylation: Methods that enable the direct conversion of a C-H bond to a C-CF3 bond are highly sought after. coopscosth.com This avoids the need for pre-installed activating groups and simplifies the synthetic route. The first example of a 3-position-selective C(sp²)-H trifluoromethylation of pyridine (B92270) rings was achieved through nucleophilic activation. nih.gov
Direct C-H Halogenation: Similarly, direct C-H halogenation methods will provide a more efficient way to introduce the chloro substituents at the 4 and 5 positions of the pyrimidine ring. researchgate.net
Photoredox Catalysis: The use of light to drive chemical reactions has emerged as a powerful tool in organic synthesis and can be applied to develop milder and more selective trifluoromethylation and halogenation protocols.
A recent study demonstrated the direct trifluoromethylation of nucleosides, highlighting a significant step forward in this area. nih.gov
Computational Design and Discovery of Next-Generation Pyrimidine Scaffolds
Computational chemistry and in silico drug design are becoming indispensable tools in modern chemical research. These methods can be used to predict the properties of new molecules, guide the design of new synthetic targets, and accelerate the discovery of next-generation pyrimidine scaffolds with improved functionalities.
Future applications in this area will involve:
Quantum Mechanical Calculations: These calculations can provide detailed insights into the electronic structure and reactivity of this compound, helping to rationalize its chemical behavior and predict the outcomes of new reactions.
Molecular Docking and Virtual Screening: For applications in drug discovery, computational methods can be used to screen large libraries of virtual compounds to identify those with the highest potential for biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of pyrimidine derivatives with their observed properties, providing a powerful tool for the rational design of new compounds.
In one study, various computational techniques were applied to identify potent pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors, showcasing the power of in silico methods in designing novel bioactive molecules. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4,5-Dichloro-2-(trifluoromethyl)pyrimidine to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution reactions. For example, chlorination of pyrimidine precursors using POCl₃ or PCl₃ under anhydrous conditions at 80–100°C can introduce chlorine atoms. The trifluoromethyl group is often introduced via a Kumada coupling or direct fluorination using CF₃-containing reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or dichloromethane) is critical to isolate the product. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions and confirm the absence of undesired isomers. The trifluoromethyl group appears as a singlet in ¹⁹F NMR (~-60 to -70 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and isotopic patterns for chlorine/fluorine.
- X-ray Crystallography : Resolve regiochemical ambiguities, particularly when substituent positions are disputed. For example, X-ray data can clarify chlorine placement at the 4th and 5th positions .
Q. How should researchers handle and store this compound to prevent decomposition during experiments?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C for long-term stability. Short-term storage at 4°C is acceptable. Avoid exposure to moisture, as hydrolysis of the trifluoromethyl group can occur. Use gloveboxes for moisture-sensitive reactions and confirm compound stability via periodic NMR checks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported regioselectivity during nucleophilic substitution reactions of this compound?
- Methodological Answer : Regioselectivity conflicts often arise from competing electronic and steric effects. To address this:
- Kinetic Studies : Compare reaction rates at different positions using time-resolved NMR or LC-MS.
- Computational Modeling : Employ DFT calculations (e.g., Gaussian or ORCA) to predict reactive sites based on Fukui indices or LUMO maps.
- Isotopic Labeling : Use ³⁶Cl-labeled derivatives to track substitution pathways .
Q. What computational approaches are recommended to predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in polar aprotic solvents (e.g., DMF or THF).
- Docking Studies : If targeting biological activity, use AutoDock or Schrödinger to assess binding interactions with enzymes (e.g., kinases or polymerases).
- QSAR Models : Corporate Hammett constants for substituents (Cl, CF₃) to predict electronic effects on reactivity .
Q. How should discrepancies in biological activity data for derivatives of this compound be analyzed and validated?
- Methodological Answer :
- Standardized Assays : Replicate studies using cell lines (e.g., HEK293 or HeLa) with controlled conditions (e.g., ATP levels for kinase assays).
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence potency.
- Structural Analogs : Synthesize and test analogs (e.g., 4-Chloro-6-methyl-2-trifluoromethylpyrimidine) to isolate the role of specific substituents. Cross-reference data with PubChem or ChEMBL entries .
Data Contradiction Analysis
Q. How to address conflicting reports on the thermal stability of this compound?
- Methodological Answer :
- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to determine decomposition temperatures. Compare results with literature values (e.g., mp 123–124°C for analogs).
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and monitor degradation via HPLC. Adjust storage protocols based on observed half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
